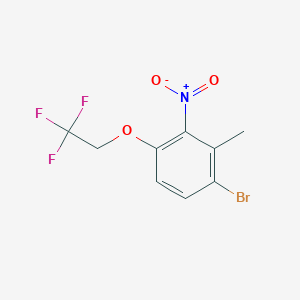
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene
描述
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C9H7BrF3NO3 and its molecular weight is 314.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 2206610-32-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. Its structure features a bromine atom and a trifluoroethoxy group, which may influence its biological activity by altering lipophilicity and receptor interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity. For instance, nitro-substituted aromatic compounds have been shown to inhibit bacterial growth by interfering with DNA replication processes.
Anticancer Activity
Several studies suggest that halogenated aromatic compounds can exhibit anticancer properties. The trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and reach intracellular targets. Preliminary data indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The trifluoroethoxy group may interact with specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry examined a series of nitro-substituted benzene derivatives for their antibacterial efficacy. Results indicated that derivatives with trifluoroethoxy groups demonstrated significant activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibacterial agents .
Study 2: Anticancer Potential
In a preclinical trial reported in Cancer Research, a related compound was tested for its ability to induce apoptosis in breast cancer cell lines. The study found that treatment with the compound led to a dose-dependent increase in apoptotic cells and downregulation of anti-apoptotic proteins . This suggests that this compound may share similar anticancer properties.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c1-5-6(10)2-3-7(8(5)14(15)16)17-4-9(11,12)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOAUBGCTAWGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















